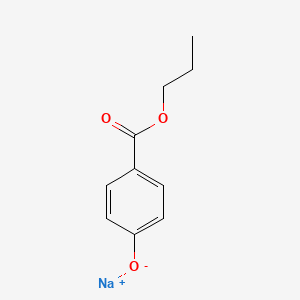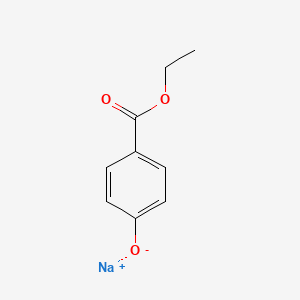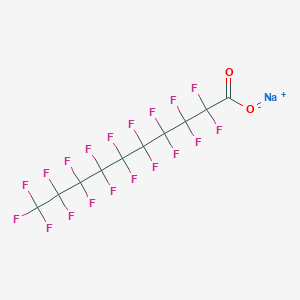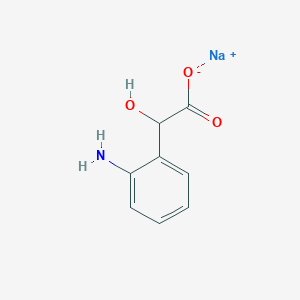
sodium 2,4-dichlorobenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium 2,4-dichlorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H5Cl2NaO2S and a molecular weight of 235.05 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
The preparation of sodium 2,4-dichlorobenzene-1-sulfinate typically involves the sulfonation of 2,4-dichlorobenzene. This process can be carried out using concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods may involve advanced cross-coupling reactions of vinyl sulfonates under mild reaction conditions .
Analyse Chemischer Reaktionen
sodium 2,4-dichlorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Wissenschaftliche Forschungsanwendungen
sodium 2,4-dichlorobenzene-1-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 2,4-dichlorobenzene-1-sulfinate involves its interaction with molecular targets through its sulfinic acid group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved in these reactions include nucleophilic substitution and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
sodium 2,4-dichlorobenzene-1-sulfinate can be compared with other similar compounds such as:
Benzenesulfonic acid: Unlike this compound, benzenesulfonic acid is a simpler aromatic sulfonic acid with different reactivity and applications.
2,4-Dinitrobenzenesulfonic acid sodium salt: This compound has different substituents on the benzene ring, leading to different chemical properties and applications.
2,4-Diaminobenzenesulfonic acid sodium salt: This compound contains amino groups instead of chlorine atoms, resulting in different reactivity and uses.
This compound stands out due to its unique combination of chlorine atoms and sulfinic acid group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C6H3Cl2NaO2S |
|---|---|
Molekulargewicht |
233.05 g/mol |
IUPAC-Name |
sodium;2,4-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-4-1-2-6(11(9)10)5(8)3-4;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
QMCRYCDKXNPDAT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B1324494.png)













